molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B1419809
CAS No.: 842137-54-6
M. Wt: 267.73 g/mol
InChI Key: HSIQBQCTBQYWJZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Scientific Research Applications

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in the thiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The ester group in the benzoate moiety can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which can form stable complexes with metal ions and other electrophilic species.

Comparison with Similar Compounds

    Methyl 4-(chloromethyl)benzoate: Similar structure but lacks the thiazole ring.

    4-(Chloromethyl)-1,3-thiazole: Contains the thiazole ring but lacks the benzoate moiety.

Uniqueness: Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is unique due to the presence of both the thiazole ring and the benzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQBQCTBQYWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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